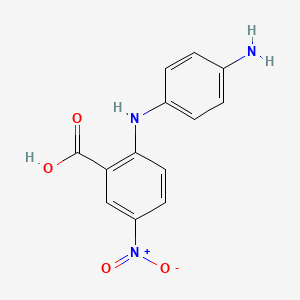
2-(4-Aminoanilino)-5-nitrobenzoic acid
Cat. No. B8595896
Key on ui cas rn:
63594-71-8
M. Wt: 273.24 g/mol
InChI Key: ANTBYPKPVHTNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07160896B2
Procedure details


A mixture of 2-chloro-5-nitrobenzoic acid 9 (150 g, 0.744 mol), 1,4-phenylenediamine 8 (150.0 g, 1.387 mol), anhydrous potassium carbonate (309 g, 2.236 mol), copper powder (2.0 g, 31.5 mol), cupric sulfate (10 mg) and water (2.25 l) was heated to reflux with stirring for 5 hr. It was then filtered hot through a fluted paper and allowed to stand overnight at room temperature. The potassium salt of the product was collected on a glass sinter and washed with ice-cold water (2×250 mL) followed by ice-cold ethanol (250 mL). The product was dissolved in boiling water (1250 mL) and acetic acid was then added until there was no further precipitation. The mixture was cooled with an external ice water bath and the product collected. The product was washed with ice-cold water (3×500 mL) followed by ice-cold ethanol (2×500 mL), dry ether (250 mL) and finally hexane (2×500 mL). The product was dried over P2O5 under vacuum to yield a light brown solid 10 (130.52 g 64%).



[Compound]
Name
cupric sulfate
Quantity
10 mg
Type
reactant
Reaction Step One

Name
copper
Quantity
2 g
Type
catalyst
Reaction Step One


Name
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:14]1([NH2:21])[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>[Cu].O>[NH2:20][C:17]1[CH:18]=[CH:19][C:14]([NH:21][C:2]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])=[CH:15][CH:16]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)N)N
|
|
Name
|
|
|
Quantity
|
309 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
[Compound]
|
Name
|
cupric sulfate
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
copper
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
|
|
Quantity
|
2.25 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was then filtered hot through a fluted paper
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The potassium salt of the product was collected on a glass sinter
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ice-cold water (2×250 mL)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The product was dissolved
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added until there
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
no further precipitation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled with an external ice water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product collected
|
WASH
|
Type
|
WASH
|
|
Details
|
The product was washed with ice-cold water (3×500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The product was dried over P2O5 under vacuum
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 130.52 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
